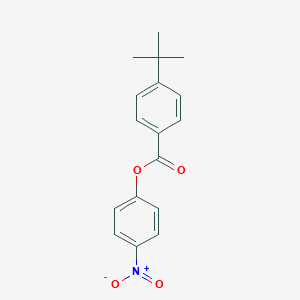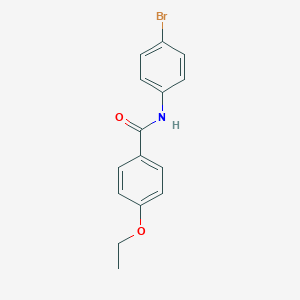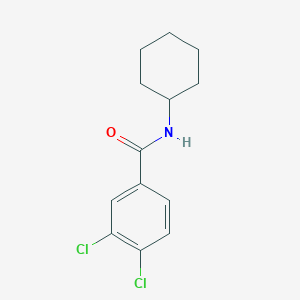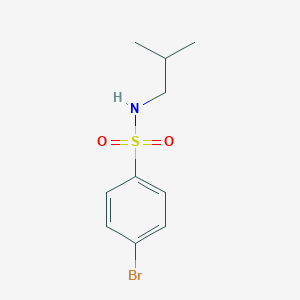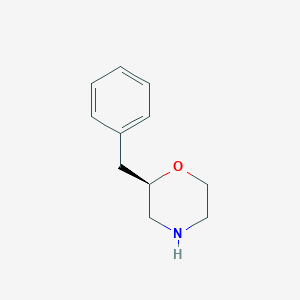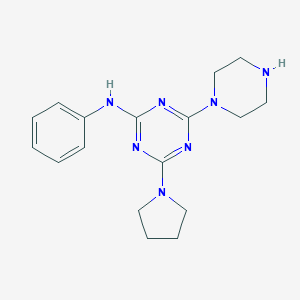
N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine, also known as PPT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PPT is a triazine derivative that has been synthesized through various methods and has shown promising results in preclinical studies.
作用機序
N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine acts as a selective dopamine D3 receptor antagonist, which may explain its potential therapeutic applications in neuropsychiatric disorders. Dopamine D3 receptors are involved in reward processing and motivation, and their dysregulation has been implicated in various neuropsychiatric disorders, including drug addiction and schizophrenia. By selectively blocking dopamine D3 receptors, N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine may modulate dopamine signaling and have therapeutic effects in these disorders.
生化学的および生理学的効果
N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine has been shown to have vasodilatory effects, which may be due to its ability to activate nitric oxide synthase. Additionally, N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine has been shown to inhibit the growth of cancer cells in vitro, which may be due to its ability to induce apoptosis and inhibit cell proliferation.
実験室実験の利点と制限
One advantage of N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine is its specificity for dopamine D3 receptors, which may allow for more targeted and selective interventions in neuropsychiatric disorders. However, one limitation of N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine is its limited water solubility, which may affect its bioavailability and limit its potential therapeutic applications.
将来の方向性
Future research on N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine may involve exploring its potential therapeutic applications in other fields, such as immunology and infectious diseases. Additionally, further studies may investigate the pharmacokinetics and bioavailability of N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine, as well as its potential side effects and toxicity. The development of more water-soluble derivatives of N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine may also enhance its potential therapeutic applications.
合成法
N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine can be synthesized through various methods, including the reaction of 4-phenylpiperazine with 2,4,6-trichloro-1,3,5-triazine and subsequent reaction with pyrrolidine. Another method involves the reaction of 4-phenylpiperazine with cyanuric chloride and pyrrolidine. Both methods result in the formation of N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine as a white crystalline powder.
科学的研究の応用
N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and cardiovascular diseases. In neuroscience, N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine has been shown to act as a selective dopamine D3 receptor antagonist, which may have implications for the treatment of drug addiction and other neuropsychiatric disorders. N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine has also been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine has been investigated for its potential role in the treatment of cardiovascular diseases, as it has been shown to have vasodilatory effects.
特性
CAS番号 |
433329-01-2 |
|---|---|
製品名 |
N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine |
分子式 |
C17H23N7 |
分子量 |
325.4 g/mol |
IUPAC名 |
N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C17H23N7/c1-2-6-14(7-3-1)19-15-20-16(23-10-4-5-11-23)22-17(21-15)24-12-8-18-9-13-24/h1-3,6-7,18H,4-5,8-13H2,(H,19,20,21,22) |
InChIキー |
PEFCLWGGUHBYMG-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCNCC4 |
正規SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCNCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



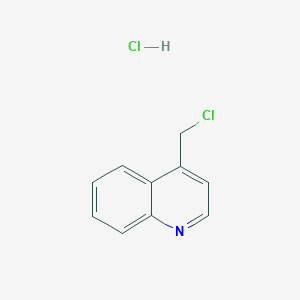
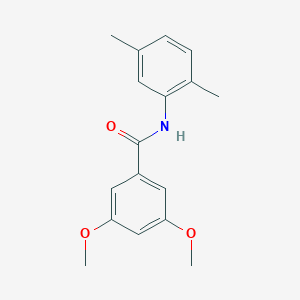
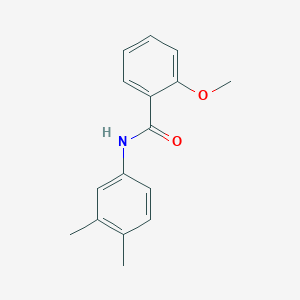

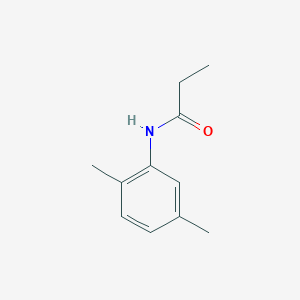
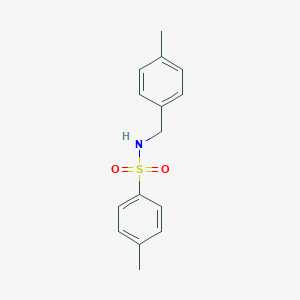
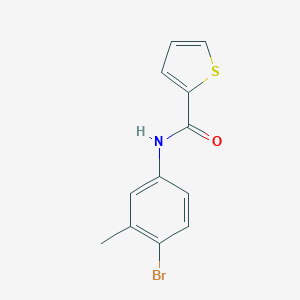
![7-Benzyl-1,4-dioxa-7-azaspiro[4.5]decane-8-carbonitrile](/img/structure/B185199.png)

